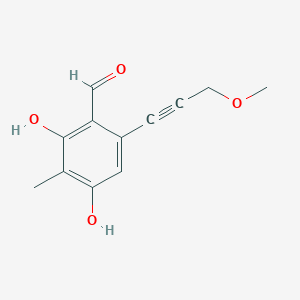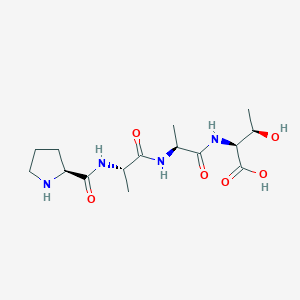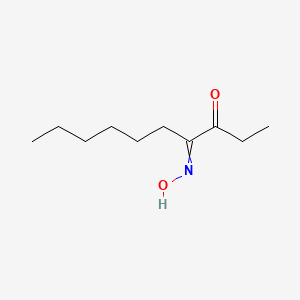
2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzaldehyde is an organic compound with a complex structure that includes hydroxyl groups, a methoxy group, and a propynyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Functional Group Introduction: Hydroxyl groups are introduced at the 2 and 4 positions through hydroxylation reactions.
Propynyl Group Addition: The propynyl group is added via a propargylation reaction, often using propargyl bromide as a reagent.
Methoxy Group Introduction: The methoxy group is introduced through methylation, typically using methyl iodide or dimethyl sulfate.
Final Product Formation: The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzoic acid.
Reduction: 2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzyl alcohol.
Substitution: Various ethers or esters depending on the substituents used.
Scientific Research Applications
2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The propynyl group may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxy-3-methylbenzaldehyde: Lacks the propynyl and methoxy groups, resulting in different chemical properties and reactivity.
2,4-Dihydroxy-6-methylbenzaldehyde: Lacks the propynyl and methoxy groups, leading to variations in its biological activity and applications.
3-Methoxy-4-hydroxybenzaldehyde:
Uniqueness
2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzaldehyde is unique due to the presence of both the propynyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its versatility in various applications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
685895-62-9 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2,4-dihydroxy-6-(3-methoxyprop-1-ynyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C12H12O4/c1-8-11(14)6-9(4-3-5-16-2)10(7-13)12(8)15/h6-7,14-15H,5H2,1-2H3 |
InChI Key |
NVAMCAUNVWYMKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1O)C=O)C#CCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone](/img/structure/B12519076.png)
![2-(cyclobutylamino)-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B12519082.png)
![7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12519087.png)
![3-(3-hydroxy-4-methoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12519095.png)
![Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl-](/img/structure/B12519108.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)-](/img/structure/B12519128.png)
![3-[3-(2-Chlorophenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12519140.png)





![N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12519188.png)
